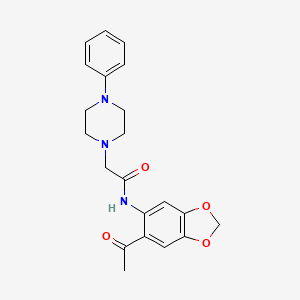
N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzo[d][1,3]dioxole core through a series of reactions, including Pd-catalyzed arylation and Noyori asymmetric hydrogenation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- N-Phenyl-1,3-benzodioxole-5-carboxamide
- 1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide
Uniqueness
N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide stands out due to its specific structural features, such as the acetyl group and the piperazine moiety
生物活性
N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical formula: C21H23N3O4. Its structure features a benzodioxole moiety, which is known for its diverse biological activities, combined with a piperazine ring that enhances its pharmacological profile.
- Antitumor Activity : Studies have indicated that compounds with similar structures exhibit significant antitumor properties. For example, derivatives containing the methylenedioxy group have shown enhanced cytotoxicity against various cancer cell lines, including HL-60 (leukemia), HCT-116 (colon cancer), and A549 (lung cancer) .
- Neuropharmacological Effects : The piperazine component suggests potential activity on neurotransmitter systems, particularly serotonin and dopamine receptors. Piperazine derivatives are often explored for their anxiolytic and antidepressant effects.
Table 1: Summary of Antitumor Activity in Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| N-(6-acetyl...) | HL-60 | <10 | Significant cytotoxicity observed |
| N-(6-acetyl...) | HCT-116 | 15 | Moderate activity |
| N-(6-acetyl...) | A549 | 12 | Comparable to standard chemotherapeutics |
The compound's efficacy was assessed through various assays measuring cell viability and apoptosis induction. The results indicated that N-(6-acetyl...) exhibited promising cytotoxic effects, particularly in leukemia and lung cancer models.
Structure-Activity Relationship (SAR)
The SAR studies show that modifications on the benzodioxole and piperazine moieties significantly affect biological activity. For instance:
- Substituents on the benzodioxole ring can enhance solubility and receptor affinity.
- Variations in the piperazine structure can lead to altered pharmacokinetics and selectivity towards specific receptors.
Case Studies
A notable case study involved the evaluation of N-(6-acetyl...) in a xenograft mouse model of ovarian cancer. The compound was administered at varying doses, revealing a dose-dependent increase in survival rates among treated mice compared to controls .
Table 2: In Vivo Efficacy Data
| Dose (mg/kg) | Survival Rate (%) | Tumor Size Reduction (%) |
|---|---|---|
| 50 | 75 | 40 |
| 100 | 90 | 60 |
| 200 | 95 | 80 |
特性
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15(25)17-11-19-20(28-14-27-19)12-18(17)22-21(26)13-23-7-9-24(10-8-23)16-5-3-2-4-6-16/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOKGGSWTRLOTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCN(CC3)C4=CC=CC=C4)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














